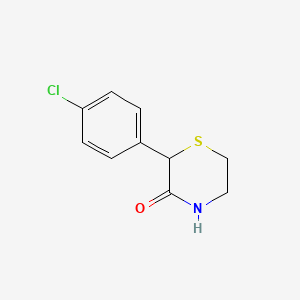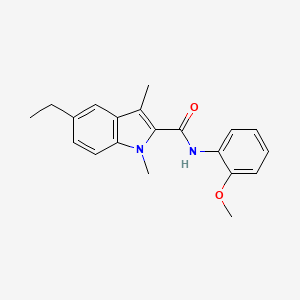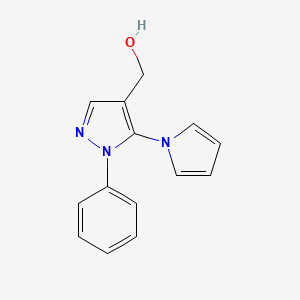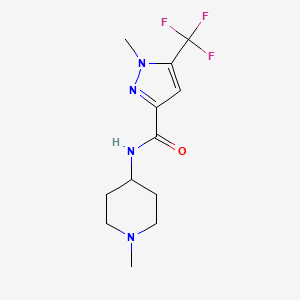![molecular formula C20H15NO4 B10868099 (4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B10868099.png)
(4Z)-4-[2-(4-methoxyphenyl)-4H-chromen-4-ylidene]-2-methyl-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the target compound in acidic media .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and the use of common reagents like Meldrum’s acid and arylglyoxals suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl and chromenylidene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new heterocyclic compounds.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
4-[2-(4-METHOXYPHENYL)-4H-CHROMEN-4-YLIDEN]-2-METHYL-1,3-OXAZOL-5-ONE is unique due to its fused chromenylidene and oxazole rings, which provide distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H15NO4 |
|---|---|
Molecular Weight |
333.3 g/mol |
IUPAC Name |
(4Z)-4-[2-(4-methoxyphenyl)chromen-4-ylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H15NO4/c1-12-21-19(20(22)24-12)16-11-18(13-7-9-14(23-2)10-8-13)25-17-6-4-3-5-15(16)17/h3-11H,1-2H3/b19-16- |
InChI Key |
PHHNHCGIYSWLTL-MNDPQUGUSA-N |
Isomeric SMILES |
CC1=N/C(=C\2/C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)/C(=O)O1 |
Canonical SMILES |
CC1=NC(=C2C=C(OC3=CC=CC=C32)C4=CC=C(C=C4)OC)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[1-(bicyclo[2.2.1]hept-5-en-2-yl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B10868024.png)


![{5-Chloro-2-[(4-nitrophenyl)amino]phenyl}(phenyl)methanone](/img/structure/B10868033.png)
![4-(4-hydroxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10868035.png)
![6-chloro-4-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B10868037.png)
![2-[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B10868040.png)
![N-(2-{[(4-chlorophenoxy)acetyl]amino}ethyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10868042.png)


![N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]-3,5-dimethoxybenzamide](/img/structure/B10868053.png)
![1-Trifluoromethyl-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinolin-1-ol](/img/structure/B10868058.png)
![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B10868065.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B10868091.png)
